molecular formula C16H19N3S B379363 N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine

N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine

Cat. No.: B379363
M. Wt: 285.4g/mol
InChI Key: MJUAYOVDKBAFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine is a heterocyclic compound that features a benzimidazole core substituted with a butyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or thiophene rings.

    Reduction: Reduced forms of the benzimidazole or thiophene rings.

    Substitution: Substituted benzimidazole or thiophene derivatives.

Scientific Research Applications

N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-N-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of a benzimidazole ring.

    1-butyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine: Similar structure but with a pyrazole ring instead of a benzimidazole ring.

Uniqueness

N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine is unique due to the presence of both the benzimidazole and thiophene moieties, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C16H19N3S

Molecular Weight

285.4g/mol

IUPAC Name

1-butyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C16H19N3S/c1-2-3-8-19-12-18-15-10-13(6-7-16(15)19)17-11-14-5-4-9-20-14/h4-7,9-10,12,17H,2-3,8,11H2,1H3

InChI Key

MJUAYOVDKBAFQW-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3

Origin of Product

United States

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